molecular formula C16H19FN4O3S2 B4406102 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B4406102
M. Wt: 398.5 g/mol
InChI Key: LSKBBFMERYEMJS-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide is a synthetic organic compound with a complex structure It contains a thiadiazole ring, a fluorinated benzamide moiety, and a piperidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with hydrazine hydrate.

    Introduction of the Fluorinated Benzamide Moiety: The fluorinated benzamide can be introduced by reacting 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the thiadiazole intermediate.

    Attachment of the Piperidinylsulfonyl Group: The final step involves the reaction of the intermediate with piperidine and sulfonyl chloride to introduce the piperidinylsulfonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole or benzamide rings.

    Reduction: Reduced forms of the benzamide or sulfonyl groups.

    Substitution: Substituted derivatives at the fluorinated benzamide moiety.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1-piperidinylsulfonyl)benzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide is unique due to the presence of the fluorinated benzamide moiety, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S2/c1-2-14-19-20-16(25-14)18-15(22)11-6-7-12(17)13(10-11)26(23,24)21-8-4-3-5-9-21/h6-7,10H,2-5,8-9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKBBFMERYEMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
Reactant of Route 5
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
Reactant of Route 6
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide

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